Santacruzamate A (SCA) is a natural product first isolated from a marine cyanobacterium, cf. Symploca sp., collected near Coiba National Park, Panama []. This cyanobacterium, resembling the genus Symploca, is likely a new genus due to its 4.5% divergence in the 16S rRNA gene sequence from the type strain []. SCA bears structural similarities to suberoylanilide hydroxamic acid (SAHA), a clinically approved histone deacetylase (HDAC) inhibitor []. Initial reports characterized SCA as a potent and selective inhibitor of HDAC2, a Class I HDAC, with picomolar level activity [].
Santacruzamate A was isolated from marine cyanobacteria, which are known for their diverse chemical compounds with biological activities. The specific species contributing to the discovery of Santacruzamate A was identified as Symploca sp., highlighting the importance of marine biodiversity in drug discovery .
Chemically, Santacruzamate A belongs to a class of compounds known as hydroxamic acids, which are characterized by their ability to chelate metal ions, particularly zinc. This property is crucial for its mechanism as a histone deacetylase inhibitor. The compound features three main structural motifs: a zinc-binding group, a surface recognition cap group, and an aliphatic linker .
The synthesis of Santacruzamate A and its analogues has been achieved through various methodologies aimed at optimizing their biological activity. Initial synthetic routes involved modifying the zinc-binding group to enhance binding affinity and selectivity toward histone deacetylases. Notably, one approach included the dimerization of gamma-aminobutyric acid to form key intermediates that were subsequently functionalized .
The synthesis typically involves several steps:
For example, one synthetic route involved the creation of thiourea intermediates that were further reacted to yield Santacruzamate A analogues with varying biological properties .
Santacruzamate A participates in several chemical reactions that are pivotal for its function as an HDAC inhibitor:
The binding interactions involve coordination between the deprotonated hydroxamic acid and zinc ions within the enzyme's catalytic pocket, which is crucial for its inhibitory efficacy .
The mechanism by which Santacruzamate A exerts its biological effects primarily involves:
Research indicates that Santacruzamate A can significantly inhibit cancer cell growth at submicromolar concentrations while sparing normal cells, suggesting a selective cytotoxicity profile that is advantageous for therapeutic applications .
Relevant data indicate that modifications to its chemical structure can affect both solubility and stability, impacting pharmacokinetic properties .
Santacruzamate A has potential applications in:
Ongoing research continues to explore its efficacy against different cancer types and its role in immune modulation, making it a significant candidate for future therapeutic developments .
Santacruzamate A (SCA) was first isolated in 2013 from a dark-brown tuft-forming marine cyanobacterium collected near Santa Cruz Island within Panama’s Coiba National Park, a UNESCO World Heritage Site. The cyanobacterium, tentatively identified as cf. Symploca sp. (strain PAC-19-FEB-10-1), yielded SCA during bioactivity-guided fractionation of its crude extract. Initial biological screening revealed potent cytotoxicity against MCF-7 breast cancer cells (50% cell death at 10 µg/mL) and exceptional anti-malarial activity (99.9% inhibition of parasite growth), prompting further purification. The compound was isolated from polar fractions using reversed-phase solid-phase extraction (RP-SPE) and high-performance liquid chromatography (HPLC), leading to the identification of a structurally unique cytotoxin. The name "santacruzamate A" honors its geographic discovery site [2] [3] [6].
Phylogenetic analysis of the 16S rRNA gene sequence (GenBank accession JX458089.1) revealed a significant 4.5% evolutionary divergence from the type strain of Symploca atlantica (PCC 8002R), indicating the source organism represents a novel genus within marine cyanobacteria. The strain clustered most closely with the hoiamide C-producing cyanobacterium PNG05-8 from Papua New Guinea (0.1% gene sequence divergence), yet exhibited substantial distance (5.8% divergence) from other tropical marine Symploca lineages, such as the dolastatin 10-producing strain VP642b. Microscopic characterization showed filaments 9–10 µm wide with isodiametric cells and barely visible sheaths. This phylogenetic distinctiveness, combined with unique biogeography and ecology, supports reclassification of these organisms into a separate taxonomic group [2] [3].
Table 1: Phylogenetic Relationships of Santacruzamate A-Producing Cyanobacterium
Strain/Reference | Genetic Distance | Bioactive Metabolites | Geographic Origin |
---|---|---|---|
PAC-19-FEB-10-1 (SCA source) | Baseline | Santacruzamate A | Pacific Panama |
Symploca atlantica PCC 8002R | 4.5% | None reported | Atlantic Ocean |
PNG05-8 | 0.1% | Hoiamide C | Papua New Guinea |
VP642b (dolastatin 10 producer) | 5.8% | Dolastatin 10 | Indian Ocean |
Santacruzamate A has a molecular formula of C₁₅H₂₂N₂O₃, as established by high-resolution electrospray ionization mass spectrometry (HRESIMS), indicating six degrees of unsaturation. NMR spectroscopic analysis (¹H, ¹³C, COSY, HSQC, HMBC) revealed four distinct spin systems:
HMBC correlations linked partial structures 1c and 1d via a bond between H₂-7 (δH 2.83) and C-4 (δC 138.9), confirming a phenethylamine cap. The complete structure was established as ethyl N-[4-oxo-4-[(2-phenylethyl)amino]butyl]carbamate, featuring a γ-aminobutyric acid (GABA) linker terminated by an ethyl carbamate zinc-binding group [2] [9].
Santacruzamate A shares core structural motifs with the clinically approved HDAC inhibitor vorinostat (SAHA), but critical differences underpin its biological specificity:
Table 2: Structural and Functional Comparison of Santacruzamate A and SAHA
Feature | Santacruzamate A | SAHA (Vorinostat®) | Biological Implication |
---|---|---|---|
ZBG | Ethyl carbamate | Hydroxamate | Monodentate vs. bidentate zinc coordination |
Linker Length | 3-atom (GABA-derived) | 6-atom aliphatic chain | Isoform selectivity modulation |
Cap Group | Phenethylamine | Anilide | Similar surface recognition |
HDAC2 IC₅₀ | 119 pM | ~100 nM | >800-fold increased potency for SCA |
Selectivity | >3,500-fold (HDAC2 vs. HDAC6) | <10-fold (pan-HDAC inhibitor) | Reduced off-target effects with SCA |
Histone deacetylases (HDACs) regulate gene transcription by removing acetyl groups from lysine residues in histones, enhancing DNA-histone affinity and promoting chromatin condensation. This repression influences critical processes like apoptosis, differentiation, and cell proliferation. The first FDA-approved HDAC inhibitor, vorinostat (SAHA, 2006), demonstrated efficacy in refractory cutaneous T-cell lymphoma (CTCL) but exhibited pan-HDAC inhibition, targeting Class I (HDAC1–3, 8), Class II (HDAC4–7, 9–10), and Class IV (HDAC11) enzymes. This lack of selectivity contributed to dose-limiting toxicities, including fatigue and thrombocytopenia.
Romidepsin (Istodax®), approved in 2009, showed improved specificity for Class I HDACs but lacked intra-class selectivity. Santacruzamate A emerged during efforts to discover isoform-selective inhibitors, particularly for HDAC2—a Class I enzyme overexpressed in cancers and neurodegenerative disorders. Its picomolar inhibition of HDAC2 (IC₅₀ = 112–119 pM) contrasted with minimal activity against Class II HDAC4 (IC₅₀ >1 µM) and moderate inhibition of HDAC6 (IC₅₀ = 433 nM). This selectivity profile, unprecedented among natural HDAC inhibitors, positioned SCA as a valuable tool for dissecting HDAC2-specific pathways in epigenetics. Subsequent research has explored its potential in cancer, viral infections (e.g., SARS-CoV-2 host interactions), and neuroprotection, though debates persist regarding its mechanism [2] [5] [6].
Table 3: Evolution of Key HDAC Inhibitors in Clinical and Research Contexts
Inhibitor | Origin/Approval | HDAC Selectivity | Clinical/Research Impact |
---|---|---|---|
Vorinostat (SAHA) | Synthetic (FDA 2006) | Pan-HDAC | First approved for CTCL; toxicity concerns |
Romidepsin | Bacterial (FDA 2009) | Class I (HDAC1,2,3,8) | CTCL treatment; cardiac side effects |
Largazole | Marine cyanobacterium | Class I selective | Probe for HDAC1/2/3 biology |
Santacruzamate A | Marine cyanobacterium | HDAC2-selective (picomolar) | Targeted epigenetics probe |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7